(2-Phenylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c29-22(18-14-31-21(25-18)16-6-2-1-3-7-16)28-10-4-5-15(13-28)11-19-26-20(27-30-19)17-12-23-8-9-24-17/h1-3,6-9,12,14-15H,4-5,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYAXTMROCXWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3)CC4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Phenylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure
The molecular structure of the compound can be broken down into distinct functional groups:
- Thiazole ring : Contributes to antimicrobial and anticancer activities.
- Oxadiazole moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
- Piperidine : Often associated with neuroactive effects and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the thiazole ring from appropriate precursors.
- Synthesis of the oxadiazole derivative through cyclization reactions.
- Coupling reactions to attach the piperidine moiety.
Antimicrobial Activity
Recent studies have shown that compounds containing thiazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, a study reported that derivatives similar to the compound demonstrated potent antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| 5a | Moderate | Strong |
| 5e | Strong | Moderate |
Anticancer Properties
The oxadiazole derivatives have been extensively studied for their anticancer potential. They are known to inhibit key enzymes involved in cancer cell proliferation, such as:
- Thymidylate synthase
- Histone deacetylase (HDAC)
In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting that the compound may also possess similar properties .
Neuroactive Effects
The piperidine component is associated with various neuroactive effects. Research indicates that derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression .
Case Studies
- Antimicrobial Screening : A recent study evaluated a series of thiazole and oxadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with a pyrazinyl substitution exhibited enhanced activity compared to those without .
- Anticancer Mechanisms : Research focusing on 1,3,4-oxadiazoles highlighted their ability to inhibit telomerase activity in cancer cells, which is crucial for tumor growth and survival .
- Neuropharmacological Evaluation : A study investigated the effects of piperidine derivatives on anxiety-like behavior in animal models, showing promising results in reducing anxiety levels .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. Compounds containing thiazole rings have shown effectiveness against a variety of bacterial and fungal strains. For instance, thiazole-based compounds have been synthesized and evaluated for their antimicrobial activity, demonstrating significant efficacy in inhibiting microbial growth . The incorporation of the thiazole moiety into the structure of (2-Phenylthiazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone may enhance its antimicrobial properties through synergistic effects with the piperidine and oxadiazole components.
Anticonvulsant Properties
Thiazole derivatives have been extensively studied for their anticonvulsant activities. Research indicates that certain thiazole-linked compounds exhibit significant anticonvulsant effects in various seizure models . The structural features of this compound may contribute to its efficacy in this area, particularly due to the presence of electron-withdrawing groups which enhance the pharmacological action against seizures .
Cancer Therapeutics
Thiazole and oxadiazole derivatives have shown potential in anticancer research. Studies have reported that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth . The unique combination of thiazole with piperidine and oxadiazole in this compound could lead to novel anticancer agents with improved selectivity and potency against various cancer cell lines.
Molecular Docking Studies
Molecular docking studies are crucial for predicting the binding affinity and interaction of compounds with biological targets. Recent works involving similar compounds suggest that the structural components of this compound may allow it to interact effectively with specific receptors or enzymes involved in disease processes . Such studies can provide insights into optimizing the compound for enhanced biological activity.
Potential as JAK Inhibitors
The piperidine component is known for its role in developing Janus kinase (JAK) inhibitors. JAK inhibitors are critical in treating various inflammatory and autoimmune diseases . The integration of the thiazole and oxadiazole moieties into a piperidine framework could yield novel compounds with dual action against JAK pathways and other therapeutic targets.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Pyrazole Moieties
Compounds such as 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010) share a thiazole core but differ in their substitution patterns. Unlike the target compound, which incorporates a piperidine-oxadiazole-pyrazine chain, Chakib’s derivatives feature a dihydropyrazolone ring.
Piperidine/Piperazine Methanone Derivatives
Compounds like [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone () highlight the role of piperazine/piperidine scaffolds in modulating pharmacokinetic properties. The target compound’s piperidine ring, substituted with a methyl-oxadiazole-pyrazine group, may confer improved metabolic stability over piperazine derivatives, which are prone to oxidative degradation. Additionally, the pyrazine substituent could reduce blood-brain barrier penetration compared to methoxyphenyl groups, directing activity toward peripheral targets .
Oxadiazole-Containing Analogues
The compound 5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole () shares the 1,2,4-oxadiazole motif but replaces the pyrazine with a triazole and methoxyphenyl group. The pyrazine in the target compound introduces nitrogen-rich aromaticity, which may enhance π-π stacking interactions in enzymatic active sites (e.g., kinase inhibitors) compared to the electron-donating methoxy groups in the analogue .
Comparative Data Table
Research Implications and Hypotheses
- This contrasts with Chakib’s compounds, which may rely on planar aromatic systems for intercalation .
- Pharmacokinetics : The piperidine-oxadiazole chain likely enhances metabolic stability compared to piperazine derivatives, which are susceptible to CYP450 oxidation .
- Solubility : The pyrazine group may improve aqueous solubility relative to methoxyphenyl-containing analogues, aiding in formulation for in vivo studies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
